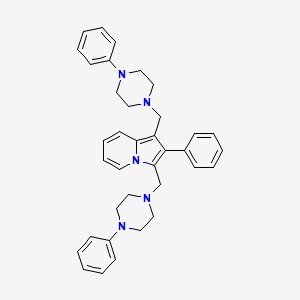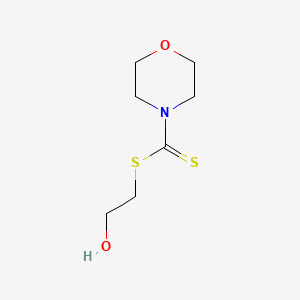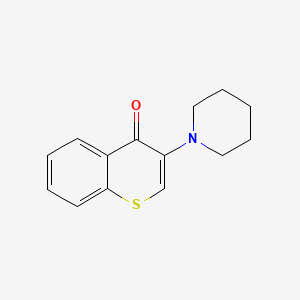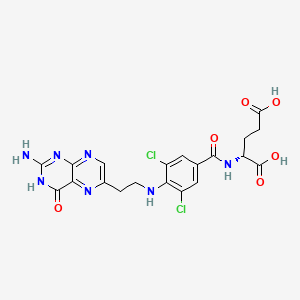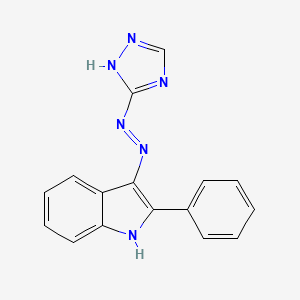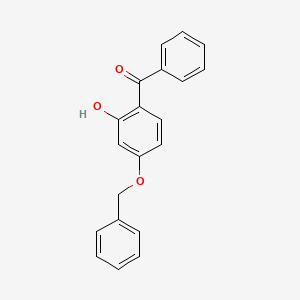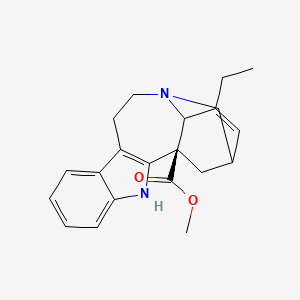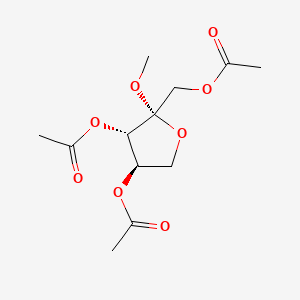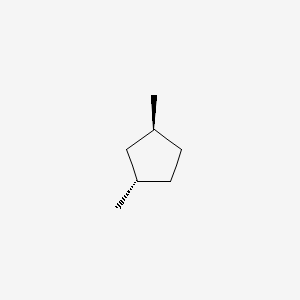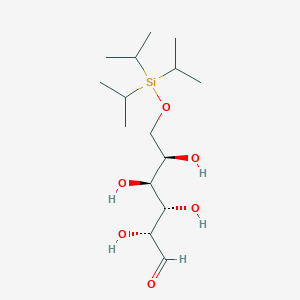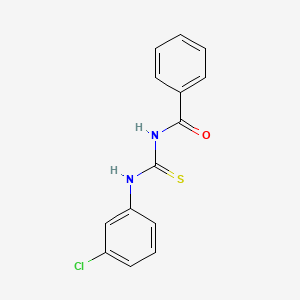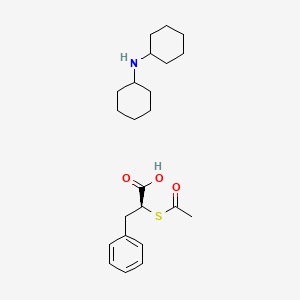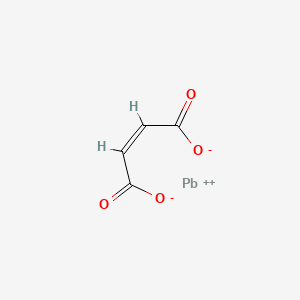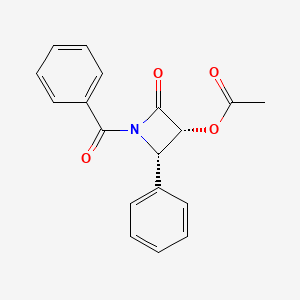
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of both benzoyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure the formation of the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL methyl ester
- (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL ethyl ester
Uniqueness
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is unique due to its specific stereochemistry and functional groups. The presence of both benzoyl and phenyl groups, along with the acetate moiety, gives it distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H15NO4 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
[(3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-yl] acetate |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
IYBNNNDZBNQFRB-JKSUJKDBSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


